2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
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Overview
Description
The compound “2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The compound also contains a trimethoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with three methoxy groups attached .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of some pyridone derivatives involved consecutive Chan–Lam- and Buchwald–Hartwig couplings . Another study reported the efficient preparation of chromene and chromeno pyridine derivatives under microwave irradiation in a one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The trimethoxyphenyl group is a critical and valuable core of a variety of biologically active molecules . The pyridine and thiazole rings are also common structures in many bioactive compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. Some related compounds have shown to undergo various chemical reactions, leading to the formation of new compounds with potential biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some related compounds have been reported to have specific melting points and NMR spectra .Scientific Research Applications
1. Beta3-Adrenoceptor Agonist Activity
A key application of compounds related to 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is in the realm of beta-adrenoceptor agonist activity. The research by Zheng et al. (1999) in the Journal of Medicinal Chemistry reveals that modifications of the chemical structure, such as replacing the catechol moiety with a 2-aminothiazole group, result in derivatives that exhibit selective beta3-adrenoceptor agonist activity in functional assays. This finding is significant for understanding and manipulating beta-adrenoceptor interactions (Zheng et al., 1999).
2. Supramolecular Synthon Formation
Another application pertains to the formation of diverse supramolecular synthons. Chai et al. (2019) in the Journal of Molecular Structure synthesized novel 1,2,4-triazolo[1,5-a]pyridine derivatives, noting the critical dependence of their properties on specific substituents. This research illuminates the influence of electronic and intermolecular interactional characteristics on crystal structures, which is essential for pharmaceutical development and application in crystal engineering (Chai et al., 2019).
3. Heterocyclic System Synthesis
The synthesis of heterocyclic systems is another significant application. Ahmed et al. (2006) in Phosphorus, Sulfur, and Silicon and the Related Elements described an efficient synthetic approach for creating pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines and their heterofused derivatives. This methodology is crucial for the development of new pharmaceuticals and materials science applications (Ahmed et al., 2006).
4. Novel Heterocyclic Systems
Additionally, the research on novel heterocyclic systems is facilitated by these compounds. For instance, the work of Yutilov et al. (2003) in the Pharmaceutical Chemistry Journal discusses the synthesis of ticlopidine analogs based on structures similar to this compound. Such research contributes to the discovery of new drugs with enhanced therapeutic properties (Yutilov et al., 2003).
5. Facile Preparation Methods
Lastly, Haginoya et al. (2004) in Heterocycles developed improved routes for preparing tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salts. Such methods are key for facilitating the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives, which have various applications in chemical synthesis and drug development (Haginoya et al., 2004).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. There is potential for this compound to be developed into a therapeutic agent, given the biological activities exhibited by similar compounds . Further investigation in this area is underway .
Mechanism of Action
Target of Action
The primary target of 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and function. The compound’s interaction with tubulin leads to the inhibition of tubulin polymerization .
Mode of Action
The compound interacts with tubulin at micromolar levels, leading to the inhibition of tubulin polymerization . This interaction disrupts the formation of the microtubule network within the cell, which is essential for cell division and intracellular transport .
Biochemical Pathways
The disruption of tubulin polymerization affects the cell cycle, particularly the transition from the G2 phase to the M phase . This results in a G2/M phase cell cycle arrest . The compound’s action on the cell cycle is dose-dependent .
Result of Action
The compound’s interaction with tubulin and the resulting disruption of the cell cycle lead to apoptotic cell death . This means that the cells undergo a programmed death process, which is characterized by specific morphological and biochemical changes .
Biochemical Analysis
Biochemical Properties
The 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, compounds containing the 3,4,5-trimethoxyphenyl group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-18-11-6-9(7-12(19-2)14(11)20-3)15-17-10-4-5-16-8-13(10)21-15/h6-7,16H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZUXKZIATJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(S2)CNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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